molecular formula C4H10N2O3S B2959196 N-(2-sulfamoylethyl)acetamide CAS No. 1251040-48-8

N-(2-sulfamoylethyl)acetamide

Cat. No. B2959196
CAS RN: 1251040-48-8
M. Wt: 166.2
InChI Key: KIIYCLNDWWQUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-sulfamoylethyl)acetamide” is a chemical compound with the molecular formula C4H10N2O3S . It is used for research purposes and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of “N-(2-sulfamoylethyl)acetamide” consists of 26 bonds, including 13 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 2 secondary amide(s) (aliphatic), and 1 sulfonamide(s) (thio-/dithio-) .

Scientific Research Applications

Fluorescent Probing and Environmental Analysis

N-(2-sulfamoylethyl)acetamide derivatives have been utilized in environmental analysis. For instance, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA) has been used as a fluorescent probe for the sensitive detection of carbonyl compounds in water samples. This probe allows trace measurement of aldehydes and ketones, facilitating analysis of environmental samples like snow, ice, and cloud-water (Houdier, Perrier, Defrancq, & Legrand, 2000).

Heterocyclic Synthesis

The compound plays a role in the synthesis of heterocyclic compounds. 2-Cyano-N-(4-sulfamoylphenyl) acetamide, for example, serves as a building block for creating polyfunctionalized heterocyclic compounds, demonstrating its utility in chemical synthesis and the development of new molecules (Gouda, 2014).

Antimicrobial Studies

N-(4-hydroxyphenyl)acetamide and its derivatives have been studied for antimicrobial activities. These compounds, upon reacting with certain sulfa drugs, yield azo ligands that exhibit potential in combating microbial infections (Fahad, 2017).

Lithium Extraction from Brine

In the field of green energy, derivatives like N,N-bis(2-ethylhexyl) acetamide have been investigated for extracting lithium from salt lake brine. This process is crucial for lithium recovery, which is a key component in battery technology (Huifang et al., 2018).

Cryoprotection in Aquaculture

Dimethyl-acetamide, a related compound, has been explored as a cryoprotectant for spermatozoa in aquaculture, especially for rainbow trout. Its performance as a cryoprotectant has significant implications for fish breeding and conservation (Mcniven, Gallant, & Richardson, 1993).

Synthesis of Biologically Active Compounds

Research has been conducted on synthesizing biologically important N-heteroaryl-2-(heteroarylthio)acetamides, highlighting the role of such compounds in developing inhibitors for HIV 1 replication (Krishnaraj & Muthusubramanian, 2014).

Bilirubin Estimation in Clinical Chemistry

Acetamide has been used in methods for serum bilirubin estimation, offering a sensitive and straightforward approach for clinical diagnostics (Boutwell, 1964).

Electronic and Biological Interaction Studies

Studies have also evaluated the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide with polar liquids. Such research is important for understanding the drug mechanism and predicting drug properties (Bharathy et al., 2021).

properties

IUPAC Name

N-(2-sulfamoylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3S/c1-4(7)6-2-3-10(5,8)9/h2-3H2,1H3,(H,6,7)(H2,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIYCLNDWWQUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-sulfamoylethyl)acetamide

CAS RN

1251040-48-8
Record name N-(2-sulfamoylethyl)acetamide
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